Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI)
Overview
Description
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is a well-defined tungsten-based alkyne metathesis catalyst. It was first prepared by Professor Richard Schrock and is known for its efficiency in catalyzing alkyne metathesis reactions. The compound has been used to prepare a variety of products, including natural products that contain large rings .
Mechanism of Action
Target of Action
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI), also known as the Schrock Alkyne Metathesis Catalyst, is a well-defined tungsten-based catalyst . Its primary targets are alkyne compounds, which are organic compounds containing a carbon-carbon triple bond .
Mode of Action
The Schrock Alkyne Metathesis Catalyst interacts with its targets by facilitating the redistribution of bonding electrons in the alkyne compounds . This interaction leads to the rearrangement of the alkyne compounds, resulting in the formation of new compounds .
Biochemical Pathways
The Schrock Alkyne Metathesis Catalyst affects the alkyne metathesis pathway . This pathway involves the breaking and reforming of carbon-carbon triple bonds in alkyne compounds . The downstream effects include the synthesis of a variety of products, including natural products that contain large rings .
Pharmacokinetics
Its impact on bioavailability is significant in the context of chemical reactions, as it facilitates the transformation of alkyne compounds .
Result of Action
The molecular and cellular effects of the Schrock Alkyne Metathesis Catalyst’s action include the rearrangement of alkyne compounds and the synthesis of new compounds . These effects are crucial in the field of organic synthesis, where the catalyst is used to prepare a variety of products .
Preparation Methods
The synthesis of Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) involves the reaction of tungsten hexachloride with tert-butyl alcohol and 2,2-dimethylpropylidyne. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) primarily undergoes alkyne metathesis reactions. This involves the breaking and reforming of carbon-carbon triple bonds in alkynes. Common reagents used in these reactions include various alkynes and solvents like toluene or dichloromethane. The major products formed from these reactions are typically cyclic or polymeric alkynes .
Scientific Research Applications
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in alkyne metathesis reactions, which are crucial for the synthesis of complex organic molecules, including natural products and pharmaceuticals
Industry: The compound is used in the production of polymers and other materials through alkyne metathesis, contributing to advancements in material science
Comparison with Similar Compounds
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) is unique due to its high efficiency and selectivity in alkyne metathesis reactions. Similar compounds include:
Molybdenum-based alkyne metathesis catalysts: These catalysts also facilitate alkyne metathesis but may have different selectivity and efficiency profiles.
Ruthenium-based catalysts: Known for their use in olefin metathesis, these catalysts can also be used in alkyne metathesis but may not be as efficient as tungsten-based catalysts
Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) stands out due to its well-defined structure and high catalytic activity, making it a valuable tool in synthetic chemistry.
Properties
IUPAC Name |
2,2-dimethylpropylidynetungsten;2-methylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.3C4H10O.W/c1-5(2,3)4;3*1-4(2,3)5;/h1-3H3;3*5H,1-3H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMZWPUGIBGJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#[W].CC(C)(C)O.CC(C)(C)O.CC(C)(C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H39O3W | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78234-36-3 | |
Record name | Tris(t-butoxy)(2,2-dimethylpropylidyne)tungsten(VI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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